molecular formula C17H17BrO B1293210 3'-Bromo-3-(3,4-dimethylphenyl)propiophenone CAS No. 898779-14-1

3'-Bromo-3-(3,4-dimethylphenyl)propiophenone

Cat. No. B1293210
M. Wt: 317.2 g/mol
InChI Key: WXRQGLLSAAQUGZ-UHFFFAOYSA-N
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Description

The compound "3'-Bromo-3-(3,4-dimethylphenyl)propiophenone" is not directly mentioned in the provided papers, but it is structurally related to several compounds that have been synthesized and studied in the context of bromination reactions and the synthesis of bromophenols. Bromophenols are a class of compounds that have been extensively studied due to their interesting chemical properties and potential biological activities, such as antioxidant and carbonic anhydrase inhibitory properties .

Synthesis Analysis

The synthesis of brominated compounds related to "3'-Bromo-3-(3,4-dimethylphenyl)propiophenone" involves multiple steps, starting from simpler brominated phenols or methoxyphenyl compounds. For instance, the total synthesis of a complex brominated natural product was achieved starting from (3-bromo-4,5-dimethoxyphenyl)methanol in five steps with an overall yield of 34% . Similarly, the synthesis of bromophenols from bis(3,4-dimethoxyphenyl)methanone through bromination, reduction, and demethylation reactions has been reported . These studies provide insights into the methodologies that could be applied to synthesize the compound of interest.

Molecular Structure Analysis

The molecular structure of brominated compounds can be determined using techniques such as single crystal X-ray structure analysis. For example, the single crystal packing mode and optical properties of a dimethyl-dithieno compound were reported, which could be relevant for understanding the structural characteristics of "3'-Bromo-3-(3,4-dimethylphenyl)propiophenone" .

Chemical Reactions Analysis

Bromination reactions are a key aspect of the chemical reactions analysis for the compound . The papers describe various bromination reactions of dimethylphenols and related compounds, leading to products with different substitution patterns . These reactions are influenced by the reaction conditions and can involve complex rearrangements and selective demethylation . The understanding of these reactions can help predict the behavior of "3'-Bromo-3-(3,4-dimethylphenyl)propiophenone" under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds, such as solubility, vapor pressure, and reactivity, are important for their practical applications. The synthesis and characterization of a nonylphenol isomer, including its environmental properties, were reported, which could provide a comparison for the properties of "3'-Bromo-3-(3,4-dimethylphenyl)propiophenone" . Additionally, the antioxidant and radical scavenging activities of synthesized bromophenols were determined using various in vitro assays, suggesting potential biological relevance .

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Brominated compounds, including those similar to 3'-Bromo-3-(3,4-dimethylphenyl)propiophenone, have been explored for their potential in medicinal chemistry. For instance, novel bromophenols synthesized from bromination reactions demonstrated carbonic anhydrase inhibitory properties, suggesting their potential in treating glaucoma, epilepsy, and other conditions (Balaydın et al., 2012). Another study focused on the synthesis and characterization of disperse dyes based on enaminones, highlighting the diverse chemical applications of brominated phenyl compounds (Elapasery et al., 2020).

Photophysical and Photochemical Properties

  • Research on the synthesis, single crystal X-ray structure, and optical properties of dimethyl-dithieno derivatives has contributed to understanding the photophysical and photochemical behaviors of related compounds. These studies offer insights into their potential applications in electronic and photonic devices (Sotgiu et al., 2003).

Material Science and Polymer Research

  • Brominated compounds have found applications in material science, such as the development of anion exchange membranes for fuel cells. A study on poly(arylene ether sulfone) anion exchange membranes with pendant benzyl-quaternary ammonium groups shows the significance of brominated compounds in enhancing ionic conductivity and chemical stability, essential for energy conversion applications (Shi et al., 2017).

Analytical Chemistry Applications

  • Brominated phenols have been utilized in analytical chemistry for bromide determination in various samples. This application is crucial in environmental monitoring and analysis, demonstrating the versatility of brominated organic compounds in scientific research (Mishra et al., 2001).

properties

IUPAC Name

1-(3-bromophenyl)-3-(3,4-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrO/c1-12-6-7-14(10-13(12)2)8-9-17(19)15-4-3-5-16(18)11-15/h3-7,10-11H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRQGLLSAAQUGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)C2=CC(=CC=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644837
Record name 1-(3-Bromophenyl)-3-(3,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Bromo-3-(3,4-dimethylphenyl)propiophenone

CAS RN

898779-14-1
Record name 1-(3-Bromophenyl)-3-(3,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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